molecular formula C26H21F2N3O4S B14900913 N-(3,5-Difluorobenzyl)-2-oxo-1-(1-(phenylsulfonyl)-1H-indol-5-yl)pyrrolidine-3-carboxamide

N-(3,5-Difluorobenzyl)-2-oxo-1-(1-(phenylsulfonyl)-1H-indol-5-yl)pyrrolidine-3-carboxamide

Cat. No.: B14900913
M. Wt: 509.5 g/mol
InChI Key: IDYHANFCZDWUIW-UHFFFAOYSA-N
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Description

N-(3,5-Difluorobenzyl)-2-oxo-1-(1-(phenylsulfonyl)-1H-indol-5-yl)pyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring, an indole moiety, and a difluorobenzyl group, making it a subject of study in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Difluorobenzyl)-2-oxo-1-(1-(phenylsulfonyl)-1H-indol-5-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the indole moiety and the difluorobenzyl group. Common reagents used in these reactions include various halogenating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Difluorobenzyl)-2-oxo-1-(1-(phenylsulfonyl)-1H-indol-5-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorobenzyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3,5-Difluorobenzyl)-2-oxo-1-(1-(phenylsulfonyl)-1H-indol-5-yl)pyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,5-Difluorobenzyl)-2-oxo-1-(1-(phenylsulfonyl)-1H-indol-5-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-Difluorobenzyl)-2-oxo-1-(1H-indol-5-yl)pyrrolidine-3-carboxamide: Lacks the phenylsulfonyl group.

    N-(3,5-Difluorobenzyl)-2-oxo-1-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrrolidine-3-carboxamide: Differs in the position of the indole moiety.

Uniqueness

N-(3,5-Difluorobenzyl)-2-oxo-1-(1-(phenylsulfonyl)-1H-indol-5-yl)pyrrolidine-3-carboxamide is unique due to the presence of both the phenylsulfonyl group and the specific positioning of the indole moiety

Properties

Molecular Formula

C26H21F2N3O4S

Molecular Weight

509.5 g/mol

IUPAC Name

1-[1-(benzenesulfonyl)indol-5-yl]-N-[(3,5-difluorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C26H21F2N3O4S/c27-19-12-17(13-20(28)15-19)16-29-25(32)23-9-10-30(26(23)33)21-6-7-24-18(14-21)8-11-31(24)36(34,35)22-4-2-1-3-5-22/h1-8,11-15,23H,9-10,16H2,(H,29,32)

InChI Key

IDYHANFCZDWUIW-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C1C(=O)NCC2=CC(=CC(=C2)F)F)C3=CC4=C(C=C3)N(C=C4)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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